1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea is a compound that features a unique structure combining aziridine rings with a phosphoryl group and a cyclohexylurea moiety
Preparation Methods
The synthesis of 1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea typically involves the reaction of aziridine derivatives with phosphoryl chloride and cyclohexylurea under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea undergoes various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols
Scientific Research Applications
1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea involves its ability to form reactive intermediates through the opening of the aziridine rings. These intermediates can interact with nucleophiles in biological systems, leading to the modification of proteins and other biomolecules. The molecular targets and pathways involved include DNA, where the compound can form cross-links, and enzymes, where it can inhibit activity by modifying active sites .
Comparison with Similar Compounds
Similar compounds to 1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea include:
N-[Bis(aziridin-1-yl)phosphoryl]-3-iodobenzamide: This compound also features aziridine rings and a phosphoryl group but differs in the presence of an iodinated benzamide moiety.
N-[Bis(1-aziridinyl)phosphinyl]-p-bromobenzamide: Similar in structure but contains a brominated benzamide group.
Tri(aziridin-1-yl)phosphine oxide: Contains three aziridine rings attached to a phosphine oxide group.
The uniqueness of this compound lies in its combination of aziridine rings with a cyclohexylurea moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H21N4O2P |
---|---|
Molecular Weight |
272.28 g/mol |
IUPAC Name |
1-[bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea |
InChI |
InChI=1S/C11H21N4O2P/c16-11(12-10-4-2-1-3-5-10)13-18(17,14-6-7-14)15-8-9-15/h10H,1-9H2,(H2,12,13,16,17) |
InChI Key |
GGFDNYZMVNZVJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NP(=O)(N2CC2)N3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.